molecular formula C15H10Br2O B8762340 4,4'-Dibromobenzalacetophenone

4,4'-Dibromobenzalacetophenone

Cat. No. B8762340
M. Wt: 366.05 g/mol
InChI Key: LRNSKEMAIABAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067702B2

Procedure details

Sodium hydroxide (1.8 g, 45 mmol) and 4-bromoacetophenone (7.12 g, 36 mmol) were dissolved in water (18 mL) and ethanol (50 mL). 4-Bromo benzaldehyde (6.62 g, 36 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (12.8 g, 97% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)=[O:5].[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1.C(C1C=CC=CC=1)(=O)C>O.C(O)C>[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:3][C:4]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=2)=[O:5])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.12 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.62 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slurry quickly formed
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried at 100° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
A light tan solid was obtained (12.8 g, 97% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(C=CC(=O)C2=CC=C(C=C2)Br)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.